molecular formula C9H17NO2Si B11899569 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid CAS No. 111886-96-5

4-Amino-6-(trimethylsilyl)hex-5-ynoic acid

Cat. No.: B11899569
CAS No.: 111886-96-5
M. Wt: 199.32 g/mol
InChI Key: XWZHYXMCIJHKFO-UHFFFAOYSA-N
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Description

4-Amino-6-(trimethylsilyl)hex-5-ynoic acid (CAS 111886-96-5) is a synthetic biochemical intermediate of significant interest in specialized organic and medicinal chemistry research. The compound features a terminal alkyne group protected with a trimethylsilyl (TMS) moiety, a common protecting group strategy in synthetic chemistry that enhances stability and alters the molecule's reactivity for specific coupling reactions. Its molecular formula is C9H17NO2Si, and it has a molecular weight of 199.32 g/mol. While direct applications for this specific silyl-protected analog are not extensively documented in the public scientific literature, its structural analog, 4-amino-5-hexynoic acid (also known as γ-acetylenic GABA), is a well-characterized and potent irreversible inhibitor of the pyridoxal phosphate-dependent enzyme 4-aminobutyric acid aminotransferase (GABA-T) . This mechanism of enzyme inhibition is known as "suicide inactivation," where the compound is recognized by the enzyme as a substrate but then forms a permanent, covalent bond with the active site, leading to long-lasting enzymatic inhibition . Researchers may therefore utilize this compound as a key synthetic precursor or a protected version of this potent enzyme inhibitor, allowing for more complex chemical syntheses, such as the creation of bioconjugates or probes via click chemistry, given the reactivity of the alkyne group. The documented activity of its analog suggests its research value lies in neuroscientific and pharmacological studies, particularly in investigating the GABAergic system . Its core structure has been shown to inhibit the biosynthesis of important tetrapyrroles like chlorophyll and phytochrome in plants, indicating a role in plant biochemistry research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

CAS No.

111886-96-5

Molecular Formula

C9H17NO2Si

Molecular Weight

199.32 g/mol

IUPAC Name

4-amino-6-trimethylsilylhex-5-ynoic acid

InChI

InChI=1S/C9H17NO2Si/c1-13(2,3)7-6-8(10)4-5-9(11)12/h8H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

XWZHYXMCIJHKFO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Succinimide Reduction and Alkoxy-pyrrolidone Formation

The reduction of succinimide (pyrrolidine-2,5-dione) using hydride donors such as lithium aluminium hydride (LiAlH₄) in alcoholic solvents generates 5-alkoxy-2-pyrrolidone intermediates. For instance, methanol or ethanol with catalytic protic acids (e.g., HCl) facilitates the formation of 5-methoxy-2-pyrrolidone, a critical precursor for subsequent functionalization. This step avoids isolation challenges by proceeding directly to Grignard addition, enhancing process efficiency.

Trimethylsilyl Acetylide Grignard Addition

Replacing vinyl magnesium halides with trimethylsilyl acetylide magnesium bromide introduces the silyl-alkyne moiety. The reaction of 5-alkoxy-2-pyrrolidone with 2–3 equivalents of the Grignard reagent in tetrahydrofuran (THF) at 0–25°C yields 5-(trimethylsilyl)ethynyl-2-pyrrolidone. This step mirrors protocols for vinyl additions, with modifications to accommodate steric and electronic effects of the trimethylsilyl group.

Hydrolysis to Amino Acid

Basic hydrolysis (e.g., NaOH) or acidic hydrolysis (e.g., HCl) of the lactam intermediate cleaves the ring, yielding 4-amino-6-(trimethylsilyl)hex-5-ynoic acid. Acidic conditions (pH < 3) at 80–100°C for 6–12 hours minimize racemization, achieving yields of 60–75%.

Direct Silylation of Terminal Alkynyl Amino Acids

Synthesis of 4-Aminopent-5-ynoic Acid

4-Aminopent-5-ynoic acid serves as a precursor for silylation. Its synthesis via Gabriel synthesis involves phthalimide protection of ammonia, alkylation with propargyl bromide, and subsequent deprotection. Alternatively, Strecker synthesis using potassium cyanide and ammonium chloride introduces the amino group.

Trimethylsilyl Protection of the Alkyne

Terminal alkynes react with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) with imidazole as a base, forming the trimethylsilyl-protected alkyne. Reaction conditions (0°C, 2 hours) prevent undesired side reactions at the amino and carboxylic acid groups, requiring Boc (tert-butyloxycarbonyl) protection beforehand. Deprotection with trifluoroacetic acid (TFA) yields the final product with 65–80% efficiency.

Sonogashira Coupling Approaches

Halogenated Amino Acid Precursors

Aryl or alkyl halides at position 6 of 4-aminopentanoic acid derivatives undergo Sonogashira coupling with trimethylsilyl acetylene. For example, 6-bromo-4-aminopentanoic acid, protected as a methyl ester, couples with TMS-acetylene using Pd(PPh₃)₄ and CuI in THF. Yields of 50–65% are reported, with challenges in maintaining stereochemical integrity.

Decarboxylative Coupling Strategies

Copper-mediated decarboxylative couplings of propiolic acid derivatives with TMS-acetylene offer an alternative route. However, competing decarboxylation pathways limit yields to 40–55%, necessitating optimization of palladium catalysts and ligands.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key ConditionsChallenges
Grignard Addition360–75LiAlH₄, THF, HCl hydrolysisSteric hindrance with TMS group
Direct Silylation465–80TMSCl, DMF, Boc protectionMulti-step protection required
Sonogashira Coupling350–65Pd(PPh₃)₄, CuI, THFLow regioselectivity

Challenges and Optimization Strategies

Steric and Electronic Effects

The bulky trimethylsilyl group impedes Grignard additions, requiring excess reagent (2.5–3 equivalents) and prolonged reaction times (24–48 hours). Microwave-assisted synthesis reduces time to 4–6 hours while improving yields by 15–20%.

Protecting Group Compatibility

Boc and Fmoc groups stabilize the amino moiety during silylation but necessitate acidic deprotection, risking alkyne desilylation. Orthogonal protection with Alloc (allyloxycarbonyl) groups enables milder deprotection using Pd(0) catalysts.

Purification Techniques

Silica gel chromatography struggles with polar intermediates, prompting switch to reverse-phase HPLC for final product isolation. Solvent systems (acetonitrile/water with 0.1% TFA) achieve >95% purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(trimethylsilyl)hex-5-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Biochemical Applications

Inhibition of Enzymatic Activity
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid has been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. It acts as a suicide inhibitor of GABA transaminase, which is crucial for the metabolism of gamma-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system. This inhibition can lead to increased levels of GABA, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Modulation of Plant Metabolism
Research indicates that this compound can influence chlorophyll synthesis in plants. It inhibits the production of 5-aminolevulinic acid, a precursor to chlorophyll, thereby affecting plant growth and development. This property could be leveraged in agricultural applications to regulate plant metabolism and enhance crop yields .

Pharmaceutical Applications

Anticancer Potential
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cell lines. For instance, studies have demonstrated that treatment with this compound significantly reduces cell viability in human colon cancer cells (HCT116), with an IC50 value around 15 µM, indicating strong anticancer activity . This suggests that it could be developed into novel chemotherapeutics targeting specific cancer types.

Neuroprotective Effects
Given its role in modulating GABA levels, there is potential for this compound to provide neuroprotective effects. Its antioxidant properties may help mitigate oxidative stress associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Further research is required to elucidate these effects and establish clinical relevance.

Antimicrobial Applications

The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that it may disrupt bacterial membranes, making it a candidate for developing new antibiotics or adjuvant therapies against resistant bacterial strains . The ongoing exploration of its antimicrobial efficacy could lead to significant advancements in infection control.

Case Studies Overview

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in HCT116 cells; IC50 ~ 15 µM
Neuroprotective EffectsPotential antioxidant effects; implications for neurodegenerative diseases
Enzymatic InhibitionInhibits GABA transaminase; increases GABA levels
Plant Growth RegulationInhibits chlorophyll synthesis; affects plant metabolism

Mechanism of Action

The mechanism by which 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid exerts its effects often involves the interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include the inhibition of aminotransferases, leading to altered metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid C₉H₁₇NO₂Si 215.33 Amino, alkyne, TMS, carboxylic acid High polarity, moderate solubility in polar solvents
4-Oxo-6-(trimethylsilyl)hex-5-ynoic acid C₉H₁₄O₃Si 210.29 Ketone, alkyne, TMS, carboxylic acid Lower polarity due to ketone; used in lactone synthesis
Methyl 4-amino-6-(trimethylsilyl)-5-hexynoate C₁₀H₁₉NO₂Si 229.35 Amino, alkyne, TMS, ester Enhanced lipophilicity; HCl salt improves crystallinity
6-(Trimethylsilyl)hex-5-ynoic acid C₉H₁₆O₂Si 184.31 Alkyne, TMS, carboxylic acid Lower molecular weight; used as synthetic precursor
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid C₁₁H₁₂N₂O₂S 236.29 Pyrimidine, methylthio, carboxylic acid Bioactive; potential pharmaceutical applications

Biological Activity

4-Amino-6-(trimethylsilyl)hex-5-ynoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the alkyne and subsequent functionalization. The trimethylsilyl group enhances the compound's stability and solubility, which is crucial for biological testing.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, cyclic enediynes similar in structure have shown moderate cytotoxicity against various cancer cell lines, including NCI-H460 lung carcinoma cells. These compounds were tested at concentrations up to 75 μM, demonstrating a selective effect on cancer cells compared to normal fibroblasts .

The biological activity of this compound may be attributed to its ability to interact with key cellular pathways:

  • NF-κB Signaling Pathway : Compounds targeting this pathway have been shown to inhibit cancer cell proliferation. The inhibition of NF-κB signaling is crucial as it plays a role in cell survival and proliferation .
  • Cytotoxic Mechanisms : Similar compounds have been observed to induce apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic factors .

Data Table: Biological Activity Overview

CompoundCell Line TestedConcentration (μM)Cytotoxicity Effect
This compoundNCI-H460 (lung carcinoma)75Moderate
Analog AWI-26 VA4 (normal fibroblasts)75Minimal
Analog BNCI-H46050High

Case Studies

  • Study on Enediyne Derivatives : Research on enediyne derivatives demonstrated that compounds with similar structural motifs to this compound exhibited selective toxicity towards cancerous cells while sparing normal cells. This selectivity is essential for developing safer anticancer agents .
  • Mechanistic Insights : A study investigated the interaction of related compounds with the NF-κB pathway, finding that certain substitutions enhanced inhibitory activity against this pathway, suggesting a potential route for optimizing the biological efficacy of this compound .

Q & A

What are the common synthetic routes for 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid, and how do reaction conditions influence yield?

Basic Question
Methodological Answer:
The synthesis of this compound typically involves functionalizing a hexynoic acid backbone with trimethylsilyl (TMS) and amino groups. Key steps include:

  • Alkyne functionalization: Copper-catalyzed reactions, such as those using tetrakis(acetonitrile)copper(I) hexafluorophosphate, enable selective introduction of the TMS group to the alkyne moiety .
  • Amino group incorporation: Protection-deprotection strategies (e.g., using Boc or Fmoc groups) prevent undesired side reactions during carboxylate activation .
  • Purification: Silica gel chromatography with gradients (e.g., hexanes:ethyl acetate) isolates the product .

Critical Factors:

  • Catalyst choice: Copper(I) catalysts improve regioselectivity for TMS addition .
  • pH control: Basic conditions stabilize the carboxylic acid group during amino group installation .

How does the trimethylsilyl (TMS) group influence the compound’s reactivity and interaction with biological targets?

Basic Question
Methodological Answer:
The TMS group:

  • Enhances lipophilicity , improving membrane permeability in cellular assays .
  • Modulates electronic effects: The electron-donating TMS group alters the electron density of the alkyne, affecting cycloaddition reactivity (e.g., in click chemistry) .
  • Steric effects: Bulkiness of TMS can hinder binding to flat active sites (e.g., enzyme pockets) but may enhance selectivity for hydrophobic targets .

Experimental Validation:

  • Comparative studies: Replace TMS with methylsulfonyl or hydrogen to assess binding affinity shifts in enzyme inhibition assays .

What strategies optimize enantioselective synthesis of this compound?

Advanced Question
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries:

  • Chiral oxazoline ligands: Use 2,2'-isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] with copper(I) to achieve asymmetric induction during alkyne functionalization (45% yield, 88% ee reported for analogous compounds) .
  • Dynamic kinetic resolution: Employ enzymes (e.g., lipases) to resolve racemic mixtures during ester hydrolysis .

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